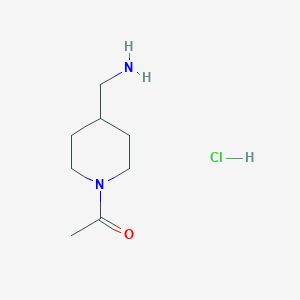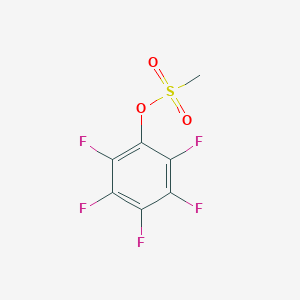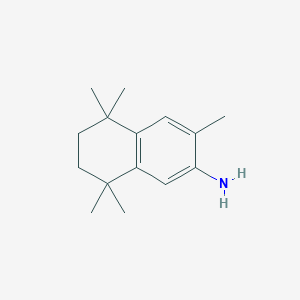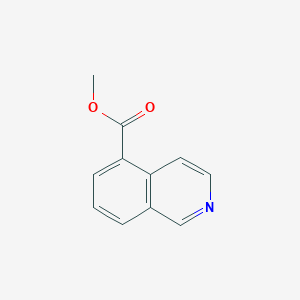
Methyl 5-isoquinolinecarboxylate
Übersicht
Beschreibung
“Methyl 5-isoquinolinecarboxylate” is a chemical compound with the IUPAC name "methyl 5-amino-1-isoquinolinecarboxylate" . It has a molecular weight of 187.2 .
Synthesis Analysis
The synthesis of isoquinoline derivatives, including “Methyl 5-isoquinolinecarboxylate”, has been a subject of numerous reports due to their wide range of pharmacological activities . The synthetic strategies for these compounds have been discussed in detail .Molecular Structure Analysis
The molecular formula of “Methyl 5-isoquinolinecarboxylate” is C11H9NO2 . The InChI code is 1S/C11H9NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-7H,1H3 . The molecular structure can be represented by the canonical SMILES string: COC(=O)C1=CC=CC2=C1C=CN=C2 .Physical And Chemical Properties Analysis
“Methyl 5-isoquinolinecarboxylate” is a solid at room temperature . It has a molecular weight of 187.19 g/mol . The compound has a topological polar surface area of 39.2 Ų .Wissenschaftliche Forschungsanwendungen
Cobalt Carbonyl-catalyzed Hydroesterification
- A study by Matsuda (1973) in the "Bulletin of the Chemical Society of Japan" explored the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene. This process, which involves isoquinoline as a solvent, leads to the production of methyl 3-pentenoate and subsequently, dimethyl adipate, under certain conditions. The study highlights the superiority of isoquinoline over pyridine in this context due to its less volatile nature, which simplifies the separation of the product from the solvent and catalyst (Matsuda, 1973).
Synthesis of Metal Complexes
- Patel and Patel (2017) in the "Arabian Journal of Chemistry" detailed the synthesis of a novel ligand involving 8-hydroxyquinolines and its metal complexes. These compounds showed significant in vitro antimicrobial activity against several strains of bacteria and fungi (Patel & Patel, 2017).
Drug Discovery Platforms
- Lavrado, Moreira, and Paulo (2010) in "Current Medicinal Chemistry" reviewed the potential of indoloquinolines as scaffolds in drug discovery. They evaluated the in vitro and in vivo biological activities of natural and synthetic analogues, highlighting their broad spectrum of biological activities, including antiparasitic and antibacterial properties (Lavrado et al., 2010).
Phosphodiesterase 5 Inhibitors
- Ukita et al. (2001) in the "Journal of Medicinal Chemistry" discovered a novel class of phosphodiesterase 5 (PDE5) inhibitors using 4-aryl-1-isoquinolinone derivatives. These compounds, including a specific compound named T-1032, showed potent inhibitory activity and were selected for further evaluation in the context of erectile dysfunction (Ukita et al., 2001).
Bioreductively Activated Prodrug Systems
- A study by Parveen et al. (1999) in "Bioorganic & Medicinal Chemistry Letters" introduced a prodrug system using 5-bromoisoquinolin-1-one. This system has potential for selective drug delivery to hypoxic tissues, indicating a new avenue for targeted cancer therapy (Parveen et al., 1999).
Corrosion Inhibition
- Rbaa et al. (2020) in "Colloids and Surfaces A: Physicochemical and Engineering Aspects" synthesized new families of heterocyclic compounds based on 8-hydroxyquinoline. These compounds were evaluated as inhibitors of acid corrosion for mild steel, demonstrating significant inhibition efficiency (Rbaa et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl isoquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIKNXKAUAUIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310405 | |
| Record name | Methyl 5-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-isoquinolinecarboxylate | |
CAS RN |
16675-59-5 | |
| Record name | 16675-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl isoquinoline-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

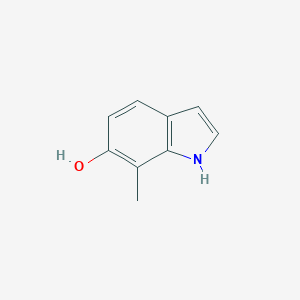
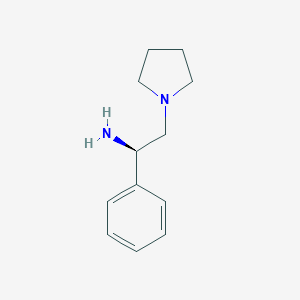
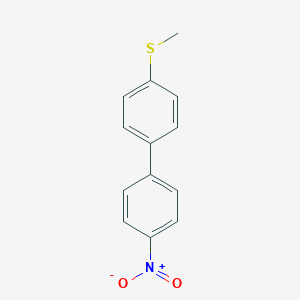

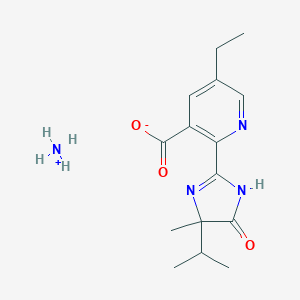
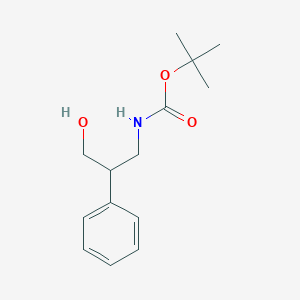
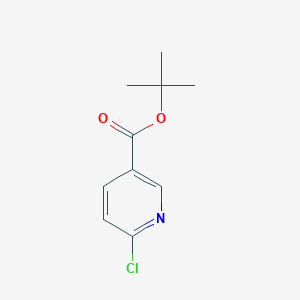
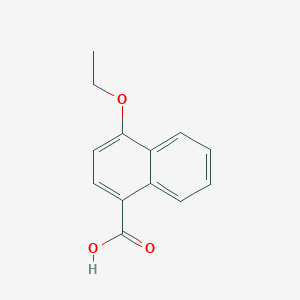
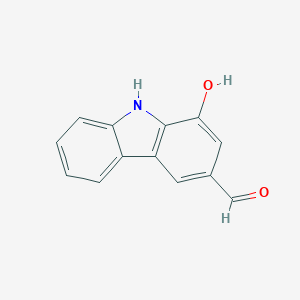
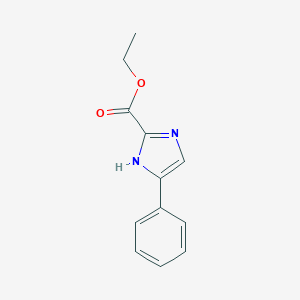
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
